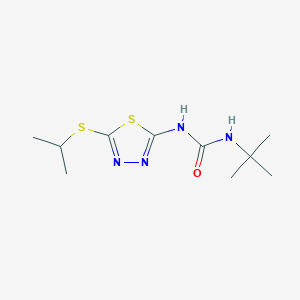

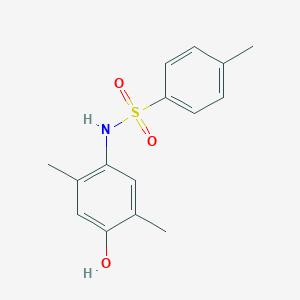

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain a naphthyridine core, which is a type of nitrogen-containing heterocyclic compound . The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Boc-protected amino acids or amines . The Boc group can be removed under acidic conditions, and this deprotection step is a key part of the synthesis process .Chemical Reactions Analysis

Boc-protected compounds are often used in peptide synthesis and other organic reactions . The Boc group can be removed under acidic conditions, allowing the amine it was protecting to participate in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the anticancer potential of this compound. Its structural features make it a promising candidate for developing novel chemotherapeutic agents. Studies have investigated its effects on cancer cell lines and tumor growth inhibition .

- Anti-inflammatory Activity : The compound’s hydrazine moiety suggests possible anti-inflammatory effects. Researchers have studied its impact on inflammatory pathways and cytokine production .

Organic Synthesis and Chemical Reactions

- Hydrazine Derivatives : Chemists use this compound as a precursor for synthesizing other hydrazine derivatives. Its tert-butoxycarbonyl (BOC) group can be selectively removed to yield the hydrazine functionality, which is valuable in organic synthesis .

- Hydrazinolysis Reactions : The compound undergoes hydrazinolysis reactions, leading to the formation of hydrazones and related compounds. These reactions find applications in the preparation of diverse chemical intermediates .

Materials Science and Coordination Chemistry

- Metal Complexes : Researchers have explored the coordination chemistry of this compound with transition metals. Its hydrazine group can act as a ligand, forming stable complexes. These complexes may have applications in catalysis, sensors, and materials science .

Pharmacokinetics and Drug Delivery

- Prodrug Design : The tert-butoxycarbonyl (BOC) protecting group can enhance the compound’s stability during oral administration. Researchers have investigated its potential as a prodrug, where the BOC group is cleaved in vivo to release the active hydrazine form .

- Targeted Drug Delivery : The compound’s hydrazine functionality could be exploited for targeted drug delivery. Conjugation with specific ligands or nanoparticles may allow selective delivery to diseased tissues .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)11(17)8(6-15-10)12(18)19/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNZWJZVGXEINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)

![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)

![1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2564801.png)

![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)